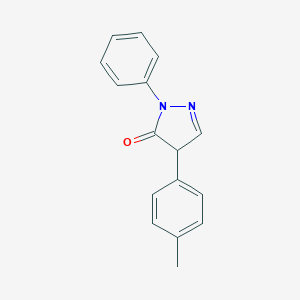
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. MPDPH belongs to the class of pyrazolones and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to scavenge free radicals and reduce oxidative stress in various tissues, including the brain and liver. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, and it has been found to be stable under various conditions. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also highly soluble in water and organic solvents, which makes it suitable for various experimental setups. However, one limitation of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its relatively low potency compared to other pyrazolone derivatives, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential therapeutic applications of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in more detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on the development of more potent and selective derivatives of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which may have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a variety of methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of ethanol and sodium hydroxide. The yield of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular diseases, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to improve endothelial function and reduce oxidative stress, which may have implications for the prevention and treatment of cardiovascular diseases.
Propriétés
Nom du produit |
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-17-18(16(15)19)14-5-3-2-4-6-14/h2-11,15H,1H3 |
Clé InChI |
IYGITHYKVPRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Solubilité |
8.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)


![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
